![molecular formula C15H15BrO3 B3017740 {4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol CAS No. 690966-16-6](/img/structure/B3017740.png)
{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, {4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol, is a chemical compound with the molecular formula C15H15BrO3 . It has an average mass of 323.182 Da and a monoisotopic mass of 322.020447 Da .
Molecular Structure Analysis
The molecular structure ofThis compound can be represented by the InChI notation: 1S/C15H13BrO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 .
Wirkmechanismus
The mechanism of action of 4-BMP is not yet fully understood. However, it is believed to be involved in a range of biochemical and physiological processes, including the regulation of gene expression, cell signaling, and enzyme activity. It has been shown to modulate the activity of several enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Biochemical and Physiological Effects
4-BMP has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to have antifungal, antidiabetic, and anti-allergic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-BMP in laboratory experiments has several advantages. It is a readily available and relatively inexpensive chemical. It is also relatively stable and can be stored for long periods of time. However, the use of 4-BMP in laboratory experiments also has some limitations. It is toxic and can cause skin irritation if not handled properly. In addition, it can react with other chemicals and should be used with caution.
Zukünftige Richtungen
The potential applications of 4-BMP in scientific research are vast and varied. In the future, 4-BMP could be used to develop new drugs, agrochemicals, and fragrances. It could also be used to study the biochemical and physiological effects of 4-BMP on various diseases, such as cancer and diabetes. In addition, further research is needed to better understand the mechanism of action of 4-BMP and its potential therapeutic applications.
Synthesemethoden
4-BMP is typically synthesized through a two-step process. In the first step, 4-bromobenzaldehyde is reacted with sodium methoxide in methanol to form 4-bromobenzyl alcohol. In the second step, the 4-bromobenzyl alcohol is reacted with hydrochloric acid in methanol to form 4-BMP.
Wissenschaftliche Forschungsanwendungen
4-BMP has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of compounds, such as drugs, agrochemicals, and fragrances. It is also used in the preparation of a range of pharmaceuticals, such as anti-inflammatory drugs, antifungals, and antidiabetic drugs. 4-BMP has also been used in the synthesis of various bioactive compounds, such as antioxidants, antimicrobial agents, and anti-cancer agents.
Eigenschaften
IUPAC Name |
[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-8,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQQBKCKJYRALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3017657.png)
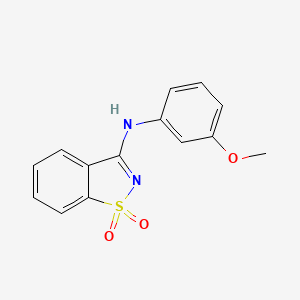
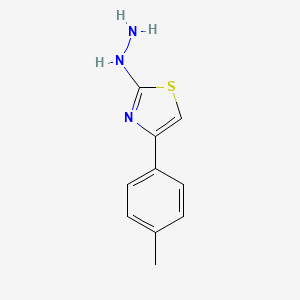
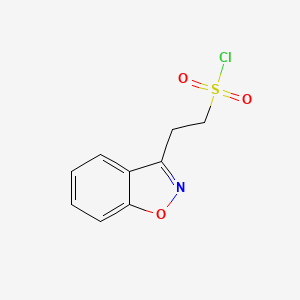
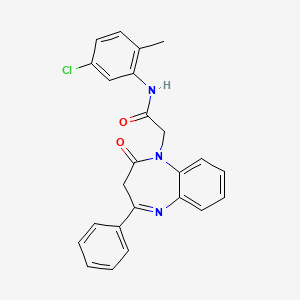
![N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B3017664.png)
![(2,6-Dimethoxyphenyl){4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidino}methanone](/img/structure/B3017665.png)

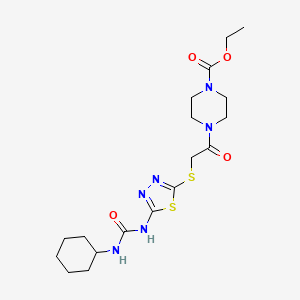
![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3017671.png)
![3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone](/img/structure/B3017672.png)
![Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3017674.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B3017678.png)
![N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B3017680.png)